2-(4-Bromo-2-hydroxyphenyl)acetonitrile
Description
2-(4-Bromo-2-hydroxyphenyl)acetonitrile is a brominated aromatic nitrile compound characterized by a hydroxyl group at the 2-position and a bromine atom at the 4-position on the phenyl ring. Its molecular formula is C₈H₆BrNO, with a molecular weight of 212.04 g/mol. The hydroxyl group enables hydrogen bonding, influencing solubility and crystallinity, while the bromine atom acts as an electron-withdrawing group, modulating electronic properties and reactivity .
This compound is typically synthesized via nucleophilic substitution or coupling reactions, with purification achieved through column chromatography and characterization via spectroscopic techniques (e.g., IR, NMR) . It serves as a versatile intermediate in pharmaceuticals and agrochemicals, particularly in Suzuki-Miyaura cross-coupling reactions to generate biaryl structures .
Properties
Molecular Formula |
C8H6BrNO |
|---|---|
Molecular Weight |
212.04 g/mol |
IUPAC Name |
2-(4-bromo-2-hydroxyphenyl)acetonitrile |
InChI |
InChI=1S/C8H6BrNO/c9-7-2-1-6(3-4-10)8(11)5-7/h1-2,5,11H,3H2 |
InChI Key |
CTWKIBIHPHNQSD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Br)O)CC#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(4-Bromo-2-hydroxyphenyl)acetonitrile can be synthesized through several methods. One common approach involves the reaction of 4-bromo-2-hydroxybenzaldehyde with malononitrile in the presence of a base, followed by cyclization and dehydration steps . Another method includes the reaction of 4-bromo-2-hydroxybenzyl bromide with sodium cyanide in an organic solvent .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromo-2-hydroxyphenyl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed.
Major Products
Oxidation: 4-Bromo-2-hydroxybenzaldehyde or 4-bromo-2-hydroxyacetophenone.
Reduction: 2-(4-Bromo-2-hydroxyphenyl)ethylamine.
Substitution: Various substituted phenylacetonitrile derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-Bromo-2-hydroxyphenyl)acetonitrile has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(4-Bromo-2-hydroxyphenyl)acetonitrile involves its interaction with specific molecular targets and pathways. For instance, its hydroxyl group can form hydrogen bonds with biological macromolecules, while the nitrile group can participate in nucleophilic addition reactions. These interactions can modulate enzyme activity, receptor binding, and other cellular processes .
Comparison with Similar Compounds
Table 1: Comparative Analysis of Brominated Phenylacetonitriles
Electronic Effects :
- Hydroxyl Group : The 2-OH group in the target compound localizes electron density on the aromatic ring, lowering LUMO energy and enhancing electrophilic reactivity. This contrasts with methyl-substituted derivatives (e.g., 2-(4-Bromo-3-methylphenyl)acetonitrile), where the electron-donating CH₃ group raises HOMO energy, favoring nucleophilic attacks .
- Halogen Interactions : Bromine’s electronegativity in this compound withdraws electron density, stabilizing negative charges in intermediates. In contrast, fluorine in 2-(3-Bromo-4-fluorophenyl)acetonitrile increases polarity and bioavailability .
Research Findings
- DFT Studies: Computational analyses of analogous compounds (e.g., methyl 2-(4-methyl-2-oxo-2H-chromen-7-yl)acetate) reveal non-planar molecular geometries and HOMO-LUMO distributions localized on aromatic rings. These findings suggest that substituents like Br and OH in this compound significantly alter charge density, impacting reaction pathways .
- Hydrogen Bonding Networks : Crystallographic studies highlight the role of hydroxyl groups in forming R₂²(8) H-bonding motifs, which stabilize crystal structures. This contrasts with trifluoromethoxy or nitro derivatives, where steric hindrance disrupts such networks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
